molecular formula C15H25ClN2O6 B12732342 (1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid CAS No. 83817-42-9

(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid

Cat. No.: B12732342
CAS No.: 83817-42-9
M. Wt: 364.82 g/mol
InChI Key: LDIDNKJDSYPVPY-XAWYEFCRSA-N
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Description

(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[77102,7010,15]heptadecan-6-one;perchloric acid is a complex organic compound with a unique tetracyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the tetracyclic core: This step involves cyclization reactions that form the tetracyclic structure. Common reagents used in this step include strong acids or bases to facilitate the cyclization.

    Hydroxylation: Introduction of the hydroxyl group at the 12th position is achieved through oxidation reactions. Reagents such as hydrogen peroxide or osmium tetroxide may be used.

    Final assembly: The final step involves combining the tetracyclic core with perchloric acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient production, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The diazo groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound’s reactivity and functional groups make it a useful tool for studying enzyme interactions and metabolic pathways.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid involves its interaction with specific molecular targets. The hydroxyl and diazo groups play crucial roles in these interactions, facilitating binding to enzymes or receptors. This binding can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one: Lacks the perchloric acid component.

    (1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloric acid: Similar structure but with hydrochloric acid instead of perchloric acid.

Uniqueness

The presence of perchloric acid in (1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one enhances its reactivity and stability, making it distinct from its analogs. This unique combination allows for specific interactions and applications that are not possible with similar compounds.

Properties

CAS No.

83817-42-9

Molecular Formula

C15H25ClN2O6

Molecular Weight

364.82 g/mol

IUPAC Name

(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid

InChI

InChI=1S/C15H24N2O2.ClHO4/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19;2-1(3,4)5/h10-14,18H,1-9H2;(H,2,3,4,5)/t10-,11-,12-,13-,14-;/m1./s1

InChI Key

LDIDNKJDSYPVPY-XAWYEFCRSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]3C[C@H](CN2C(=O)C1)[C@H]4C[C@@H](CCN4C3)O.OCl(=O)(=O)=O

Canonical SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O.OCl(=O)(=O)=O

Origin of Product

United States

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